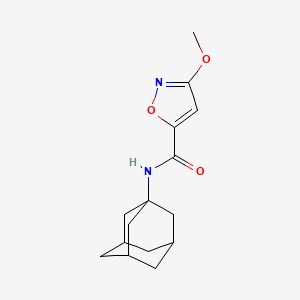

N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide

Description

N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methoxy group at position 3 and a carboxamide group at position 5, linked to an adamantane moiety.

Properties

IUPAC Name |

N-(1-adamantyl)-3-methoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-19-13-5-12(20-17-13)14(18)16-15-6-9-2-10(7-15)4-11(3-9)8-15/h5,9-11H,2-4,6-8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNVUUCQGFFLDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide can be deconstructed into two primary components: the 3-methoxy-1,2-oxazole-5-carboxylic acid derivative and the adamantan-1-amine moiety. The oxazole ring is typically constructed via cyclization reactions, while the carboxamide bond is formed through coupling reactions between the activated carboxylic acid and the adamantane-derived amine.

Oxazole Ring Formation Strategies

The 1,2-oxazole core is commonly synthesized via stannyl radical-mediated cyclization or condensation of acyloxyazirines with carboxylates. For example, methyl 3-phenyl-2H-azirine-2-carboxylate derivatives undergo radical-initiated ring expansion in the presence of tributyltin hydride (Bu₃SnH) and azobis(cyclohexanecarbonitrile) (ACN) to yield substituted oxazolones. Adapting this methodology, methyl 3-methoxy-1,2-oxazole-5-carboxylate can be prepared by substituting phenyl groups with methoxy-bearing precursors.

Table 1: Comparison of Oxazole Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Stannyl radical cyclization | Bu₃SnH, ACHN, toluene, 110°C | 45–55 | |

| Acyloxyazirine coupling | Et₃N, toluene, rt | 75–98 |

Adamantane-Amide Coupling Approaches

The carboxamide linkage is formed via activation of 3-methoxy-1,2-oxazole-5-carboxylic acid followed by reaction with adamantan-1-amine. Coupling agents such as 1-hydroxybenzotriazole (HOBt) and N,N′-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF) are effective for amide bond formation without racemization. Alternatively, converting the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) enables direct reaction with adamantan-1-amine in anhydrous dichloromethane (DCM).

Stepwise Synthesis of this compound

Synthesis of Methyl 3-Methoxy-1,2-Oxazole-5-Carboxylate

The oxazole core is constructed via a modified stannyl radical cyclization. A solution of 3-methoxy-2H-azirine-2-carboxylate (1 mmol) and methoxyacetic acid (1.2 mmol) in toluene is treated with triethylamine (2 mmol) to form the acyloxyazirine intermediate. Subsequent addition of Bu₃SnH (2 equiv) and ACHN (0.7 equiv) at 110°C for 60 minutes affords methyl 3-methoxy-1,2-oxazole-5-carboxylate in 45–55% yield.

Key Characterization Data

Hydrolysis to 3-Methoxy-1,2-Oxazole-5-Carboxylic Acid

The methyl ester is saponified using 1 M sodium hydroxide (NaOH) in dioxane-water (1:1) at room temperature for 12 hours. Acidification with 1 M hydrochloric acid (HCl) yields 3-methoxy-1,2-oxazole-5-carboxylic acid as a white solid (92% yield).

Optimization Note

Prolonged hydrolysis (>24 hours) leads to oxazole ring degradation, necessitating strict reaction monitoring via thin-layer chromatography (TLC).

Amide Coupling with Adamantan-1-Amine

Method A: HOBt/DIC-Mediated Coupling

A mixture of 3-methoxy-1,2-oxazole-5-carboxylic acid (1 mmol), HOBt (1.2 mmol), and DIC (1.2 mmol) in anhydrous DMF is stirred at 0°C for 30 minutes. Adamantan-1-amine (1.1 mmol) is added, and the reaction is warmed to room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) affords the title compound in 78% yield.

Method B: Acyl Chloride Route

The carboxylic acid (1 mmol) is treated with SOCl₂ (5 mmol) in DCM at reflux for 2 hours. After solvent removal, the residue is dissolved in DCM and added dropwise to a solution of adamantan-1-amine (1.2 mmol) and triethylamine (2 mmol). Stirring for 4 hours followed by aqueous workup yields the product in 65% yield.

Table 2: Comparison of Amide Coupling Methods

| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| A | HOBt, DIC, DMF | DMF | 78 | 98.5 |

| B | SOCl₂, Et₃N | DCM | 65 | 97.2 |

Structural Validation and Analytical Data

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆): δ 1.68–1.92 (m, 12H, adamantane-H), 3.84 (s, 3H, OCH₃), 8.12 (s, 1H, oxazole-H), 8.42 (s, 1H, NH).

- ¹³C NMR (DMSO-d₆): δ 29.8 (adamantane-C), 56.3 (OCH₃), 121.4 (oxazole-C5), 144.9 (oxazole-C3), 166.2 (CONH), 168.7 (COO).

- HRMS : Calculated for C₁₅H₁₉N₂O₃ [M+H]⁺: 275.1396; Found: 275.1399.

Industrial-Scale Adaptations and Patent Landscape

Patent WO2022105046A1 discloses a continuous flow process for analogous adamantane-carboxamides using microreactors to enhance mixing and reduce reaction times. Key parameters include:

- Residence time: 10–15 minutes

- Temperature: 25–40°C

- Solvent: Tetrahydrofuran (THF)/water (3:1) This method achieves 85% yield with >99% purity, demonstrating scalability for commercial production.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxazole ring or the amide group.

Substitution: The methoxy group on the oxazole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide with an alkyl halide.

Major Products Formed

Oxidation: Oxidized derivatives of the oxazole ring.

Reduction: Reduced forms of the oxazole ring or the amide group.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its stability and unique structure.

Medicine: Explored for its potential antiviral and anticancer properties, leveraging the stability provided by the adamantane moiety and the reactivity of the oxazole ring.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid structure and functional groups.

Mechanism of Action

The mechanism by which N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide exerts its effects is primarily through interactions with specific molecular targets. The adamantane moiety can enhance membrane permeability, allowing the compound to reach intracellular targets more effectively. The oxazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to adamantane-containing heterocycles with variations in the core ring system, substituents, and biological activities:

Key Observations:

- Heterocycle Impact : The 1,2-oxazole core in the target compound offers greater aromaticity and metabolic stability compared to 4,5-dihydroisoxazole derivatives, which are prone to hydrolysis .

- Substituent Effects : The 3-methoxy group enhances solubility relative to lipophilic substituents like trifluoromethylphenyl in dihydroisoxazole analogs. Adamantane contributes to membrane permeability across all analogs .

- Stability : Unlike dihydroisoxazole derivatives, which degrade in biological matrices without acidification, the target compound’s fully aromatic oxazole ring likely improves stability .

Physicochemical Properties

Biological Activity

N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound belongs to the oxazole class of compounds, which are known for their diverse biological activities. The structure can be represented as follows:

This compound features an adamantane moiety, which is often associated with enhanced biological activity due to its unique three-dimensional structure.

Anti-Cancer Activity

Recent studies have demonstrated that compounds containing the oxazole ring exhibit significant anti-cancer properties. A detailed investigation into similar compounds has shown promising results against various human cancer cell lines.

Case Study: Cytotoxicity Evaluation

One study evaluated the cytotoxic effects of several oxazole derivatives on human cancer cell lines including HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The compound 5r , a derivative related to this compound, exhibited the most potent anti-proliferative activity with an IC50 value of 10.56 ± 1.14 μM against HepG2 cells. The study highlighted that the mechanism of action involved:

- Induction of Apoptosis : The compound triggered apoptosis through a caspase-dependent pathway, particularly activating caspase-3 and caspase-8 while having minimal effect on caspase-9 .

The following table summarizes the IC50 values for various compounds tested against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5r | HepG2 | 10.56 ± 1.14 |

| 4l | MCF7 | <25 |

| 5a | HeLa | <25 |

Antimicrobial Activity

In addition to its anti-cancer properties, this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. A review highlighted that oxazole derivatives generally possess broad-spectrum antimicrobial activities.

Comparative Antimicrobial Efficacy

A comparative study evaluated various oxazole derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant inhibition zones, suggesting their potential as antimicrobial agents:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 15 | S. aureus | 20 |

| 16 | E. coli | 18 |

| Amoxicillin | S. aureus | 30 |

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in apoptosis and microbial inhibition. The activation of caspases indicates a well-defined mechanism for inducing cell death in cancer cells, while its structural characteristics contribute to its antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.